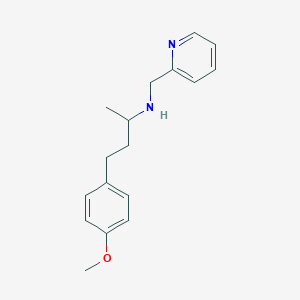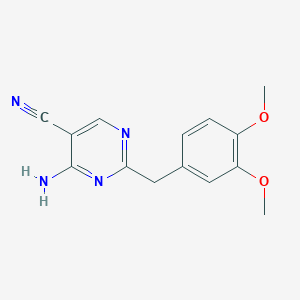
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine, also known as MPBD, is a research chemical that belongs to the phenethylamine class. It is a psychoactive compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It has been shown to act as a reuptake inhibitor for these neurotransmitters, meaning that it prevents their reabsorption into the presynaptic neuron. This leads to an increase in the amount of neurotransmitters available for binding to postsynaptic receptors, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine in lab experiments is its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects, making it a promising compound for further study. However, one limitation is the lack of research on its long-term effects and potential side effects.
Orientations Futures
There are several future directions for the study of 4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine. One area of research could be its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research could be done on its potential use as a cognitive enhancer and its effects on memory and learning. Finally, more research is needed on the long-term effects and potential side effects of this compound.
Méthodes De Synthèse
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods of synthesis involves the reaction of 4-methoxyphenylacetone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-2-butanamine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, this compound has been studied for its potential use as a cognitive enhancer.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-5-3-4-12-18-16)6-7-15-8-10-17(20-2)11-9-15/h3-5,8-12,14,19H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVINXNQHSXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
